molecular formula C16H16N2O2 B2398364 2-(2,4-dimethoxyphenyl)-5-methyl-1H-benzimidazole CAS No. 163192-66-3

2-(2,4-dimethoxyphenyl)-5-methyl-1H-benzimidazole

Cat. No.: B2398364
CAS No.: 163192-66-3
M. Wt: 268.316
InChI Key: QBMVOTSFZUWIMT-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)-5-methyl-1H-benzimidazole is an organic compound belonging to the benzimidazole family. This compound is characterized by the presence of a benzimidazole core substituted with a 2,4-dimethoxyphenyl group and a methyl group. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethoxyphenyl)-5-methyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 2,4-dimethoxybenzaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid as a catalyst, and the reaction is carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and consistent product quality. Solvent recovery and recycling are also important considerations in industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxyphenyl)-5-methyl-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrobenzimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve selective substitution.

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydrobenzimidazole derivatives, and various substituted benzimidazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2,4-Dimethoxyphenyl)-5-methyl-1H-benzimidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethoxyphenyl)-5-methyl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dimethoxyphenyl)-1H-benzimidazole
  • 5-Methyl-1H-benzimidazole
  • 2,4-Dimethoxybenzylamine

Uniqueness

2-(2,4-Dimethoxyphenyl)-5-methyl-1H-benzimidazole is unique due to the presence of both the 2,4-dimethoxyphenyl group and the methyl group on the benzimidazole core. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-6-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-10-4-7-13-14(8-10)18-16(17-13)12-6-5-11(19-2)9-15(12)20-3/h4-9H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMVOTSFZUWIMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=C(C=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90877985
Record name 2-(2,4-Dimethoxyphenyl)-5-methylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90877985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163192-66-3
Record name 2-(2,4-Dimethoxyphenyl)-5-methylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90877985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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